molecular formula C21H25NO5 B11503492 3-{[(4-Ethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

3-{[(4-Ethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Cat. No.: B11503492
M. Wt: 371.4 g/mol
InChI Key: WFKKZAHRCGCMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is a complex organic compound with the molecular formula C20H23NO5 This compound is characterized by the presence of ethoxy and propoxy groups attached to phenyl rings, which are further connected through a formamido and propanoic acid linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Ethoxyphenyl and Propoxyphenyl Intermediates: The initial step involves the preparation of 4-ethoxyphenyl and 4-propoxyphenyl intermediates through etherification reactions.

    Amidation Reaction: The intermediates are then subjected to an amidation reaction with formamide to introduce the formamido group.

    Coupling Reaction: The final step involves a coupling reaction between the formamido intermediates and a propanoic acid derivative under controlled conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of 3-[(4-ETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-ETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-ETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-METHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID
  • 3-[(4-ETHOXYPHENYL)FORMAMIDO]-3-(4-BUTOXYPHENYL)PROPANOIC ACID

Uniqueness

3-[(4-ETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to the specific combination of ethoxy and propoxy groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

3-[(4-ethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

InChI

InChI=1S/C21H25NO5/c1-3-13-27-18-9-5-15(6-10-18)19(14-20(23)24)22-21(25)16-7-11-17(12-8-16)26-4-2/h5-12,19H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

WFKKZAHRCGCMFC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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